molecular formula C13H11N3O2S B2802302 1-(2-Nitrophenyl)-3-phenyl-2-thiourea CAS No. 72602-73-4

1-(2-Nitrophenyl)-3-phenyl-2-thiourea

Cat. No.: B2802302
CAS No.: 72602-73-4
M. Wt: 273.31
InChI Key: YNLDZXYYXGYXNA-UHFFFAOYSA-N
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Description

1-(2-Nitrophenyl)-3-phenyl-2-thiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of a nitrophenyl group and a phenyl group attached to a thiourea moiety

Scientific Research Applications

1-(2-Nitrophenyl)-3-phenyl-2-thiourea has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand the interactions of thiourea derivatives with enzymes and other proteins.

Future Directions

While specific future directions for “1-(2-Nitrophenyl)-3-phenyl-2-thiourea” are not available, research into similar compounds often focuses on developing more environmentally benign and safe alternatives for synthesis, as well as exploring their potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Nitrophenyl)-3-phenyl-2-thiourea can be synthesized through the reaction of 2-nitroaniline with phenyl isothiocyanate. The reaction typically occurs in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-(2-Nitrophenyl)-3-phenyl-2-thiourea undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Nucleophiles such as alkyl halides, in the presence of a base like sodium hydroxide.

Major Products:

    Reduction: 1-(2-Aminophenyl)-3-phenyl-2-thiourea.

    Substitution: Various substituted thioureas depending on the nucleophile used.

Comparison with Similar Compounds

    1-(2-Nitrophenyl)-3-phenyl-2-urea: Similar structure but with an oxygen atom instead of sulfur.

    1-(2-Nitrophenyl)-3-phenyl-2-thiosemicarbazide: Contains an additional hydrazine moiety.

Uniqueness: 1-(2-Nitrophenyl)-3-phenyl-2-thiourea is unique due to the presence of both nitrophenyl and thiourea groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-(2-nitrophenyl)-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c17-16(18)12-9-5-4-8-11(12)15-13(19)14-10-6-2-1-3-7-10/h1-9H,(H2,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLDZXYYXGYXNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90974241
Record name N-(2-Nitrophenyl)-N'-phenylcarbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90974241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5872-05-9, 72602-73-4
Record name N-(2-Nitrophenyl)-N'-phenylcarbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90974241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-NITROPHENYL)-3-PHENYL-2-THIOUREA
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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